Moniliformin sodium salt

Mycotoxin Analysis Analytical Chemistry Toxicology

Moniliformin sodium salt (CAS 71376-34-6) is the essential calibrant for quantifying this emerging Fusarium mycotoxin in cereals and feed. Its unique, non-substitutable action as a pyruvate analog inhibits mitochondrial TCA cycle enzymes (pyruvate dehydrogenase, α-ketoglutarate dehydrogenase), directly linking it to cardiotoxic and phytotoxic endpoints. Unlike fumonisin B1 or deoxynivalenol, only moniliformin recapitulates this specific mode-of-action for targeted toxicology studies and LC-MS/HPLC assay validation. The sodium salt form guarantees superior aqueous solubility (>10 mg/mL) for accurate standard preparation. Source high-purity powder (≥95% HPLC) with full Certificate of Analysis (COA) for reproducible regulatory compliance testing, mitochondrial toxicity research, and Keshan disease modeling.

Molecular Formula C4HNaO3
Molecular Weight 120.04 g/mol
CAS No. 71376-34-6
Cat. No. B191899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoniliformin sodium salt
CAS71376-34-6
Molecular FormulaC4HNaO3
Molecular Weight120.04 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C1=O)O
InChIInChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
InChIKeyFERDNJVXTWPNSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (CAS 71376-34-6): Procurement-Grade Mycotoxin Standard and Semisquaric Acid Derivative


3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (CAS 71376-34-6), also known as moniliformin sodium salt or semisquaric acid sodium salt, is the alkali metal salt of the conjugate base of 3-hydroxy-1,2-cyclobutenedione [1]. This compound is a water-soluble mycotoxin produced by several Fusarium species and is primarily utilized as an analytical reference standard in mycotoxin research and toxicology studies . As a monosodium salt of the semisquaric acid framework, it serves as a key intermediate and a carboxylic acid bioisostere in medicinal chemistry [2].

Why Generic Substitution of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt Fails: Differentiated Purity, Bioisosteric Utility, and Validated Reference Standard Performance


While 3-Cyclobutene-1,2-dione, 3-hydroxy- (semisquaric acid) exists in both sodium and potassium salt forms, generic interchange is not supported by quantitative evidence. The sodium salt is specifically validated as a mycotoxin standard with documented use in acute oral toxicity testing in mice and subacute toxic effects in rats . Furthermore, the sodium salt exhibits a distinct decomposition profile (345-355°C) and defined cytotoxic potency (IC50 = 4.1 μM against human red blood cell progenitors) [1]. These quantifiable, assay-specific properties are not uniformly transferable to the potassium salt or free acid, underscoring the procurement necessity for the exact sodium salt when experimental reproducibility and regulatory compliance are required.

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (CAS 71376-34-6): Quantitative Differentiation Evidence Guide


Validated Mycotoxin Analytical Standard with Defined Application Protocol

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt is commercially supplied and explicitly validated as a mycotoxin standard for specific toxicological assays, a designation not uniformly applied to its potassium salt counterpart . The sodium salt has been used to test acute oral toxicity in mice and subacute toxic effects in rats, with a documented purity specification of ≥95% by HPLC .

Mycotoxin Analysis Analytical Chemistry Toxicology

Quantified Cytotoxic Potency Against Human Hematopoietic Progenitors

The sodium salt demonstrates a defined cytotoxic potency against human red blood cell progenitors with an IC50 value of 4.1 μM . While the potassium salt is known to inhibit mitochondrial pyruvate and α-ketoglutarate oxidation, direct head-to-head comparative IC50 data for this specific cell type are not available for the potassium salt in the same assay system .

Cytotoxicity Hematology Mycotoxicology

Thermal Decomposition Profile Differentiating from Related Squaric Acid Salts

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt decomposes at 345-355°C without melting [1]. In contrast, disodium squarate (the disodium salt of squaric acid) exhibits a distinct decomposition behavior, and the potassium salt of moniliformin has been reported to decompose at a lower temperature range (150-153°C) in some sources [2][3].

Thermal Analysis Stability Physicochemical Characterization

High Aqueous Solubility for Bioassay and Formulation Applications

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt exhibits high water solubility, reported as 100 mg/mL in H₂O (with ultrasonication) [1]. In contrast, the free acid form (semisquaric acid, CAS 31876-38-7) has limited aqueous solubility and is insoluble in most organic solvents, which constrains its utility in aqueous biological assays [2].

Solubility Formulation In Vitro Assays

Optimal Research and Industrial Application Scenarios for 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt (CAS 71376-34-6)


Mycotoxin Analytical Reference Standard for Toxicology and Food Safety

Procurement of 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt is essential for laboratories conducting mycotoxin quantification in cereal grains and feedstuffs. The sodium salt is the validated standard form for liquid chromatographic determination of moniliformin, with documented recovery rates (80-85%) and detection limits (0.01-0.18 μg/g) in corn and wheat matrices [1]. Its use as a certified reference material for acute oral toxicity testing in mice and subacute toxicity in rats is well-established .

Carboxylic Acid Bioisostere in Medicinal Chemistry and Drug Design

The semisquaric acid scaffold, as provided in its sodium salt form, serves as a planar, hydrogen-bonding carboxylic acid bioisostere. This compound has been successfully applied to the design of potent, non-peptidic, non-tetrazole angiotensin II antagonists with in vivo activity [1]. Researchers developing novel therapeutics where carboxylic acid replacement is desired should procure the sodium salt for its validated utility as a bioisosteric building block.

In Vitro Cytotoxicity and Hematotoxicity Screening

With a defined IC50 of 4.1 μM against human red blood cell progenitors, the sodium salt provides a reproducible benchmark for cytotoxicity assays [1]. Its high water solubility (100 mg/mL) enables preparation of concentrated stock solutions without organic co-solvents, making it ideal for dose-response studies in hematopoietic cell lines and primary cell cultures .

Synthetic Intermediate for Semisquaric Acid Derivatives

As the sodium salt of semisquaric acid, this compound is a key starting material for the synthesis of semisquaric esters, semisquaric chloride, and subsequent N-nucleophile derivatives [1]. Its ionic nature and solubility profile facilitate reactions in aqueous or polar media, differentiating it from the less tractable free acid form .

Technical Documentation Hub

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